molecular formula C13H12N4 B3174908 [2-(1H-1,3-Benzodiazol-1-yl)pyridin-3-yl]methanamine CAS No. 954572-63-5

[2-(1H-1,3-Benzodiazol-1-yl)pyridin-3-yl]methanamine

Cat. No.: B3174908
CAS No.: 954572-63-5
M. Wt: 224.26 g/mol
InChI Key: GXJFRPGUUIVNAL-UHFFFAOYSA-N
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Description

[2-(1H-1,3-Benzodiazol-1-yl)pyridin-3-yl]methanamine is a chemical compound with the molecular formula C13H12N4 It is a derivative of benzodiazole and pyridine, which are both heterocyclic aromatic compounds

Scientific Research Applications

[2-(1H-1,3-Benzodiazol-1-yl)pyridin-3-yl]methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary depending on the specific compound and its biological target. For example, some benzimidazole derivatives have been found to inhibit certain receptors or enzymes, leading to their biological effects .

Safety and Hazards

The safety and hazards of a compound would depend on its specific structure and properties. For benzimidazole derivatives, these aspects would need to be evaluated through specific safety testing .

Future Directions

The future directions for research on benzimidazole derivatives could include further exploration of their synthesis, properties, and potential applications. This could involve studying their mechanisms of action, testing their effects in different biological systems, and developing new derivatives with improved properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1H-1,3-Benzodiazol-1-yl)pyridin-3-yl]methanamine typically involves the reaction of 2-aminopyridine with benzodiazole derivatives under specific conditions. One common method includes the use of a condensation reaction where the amine group of 2-aminopyridine reacts with the benzodiazole derivative in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[2-(1H-1,3-Benzodiazol-1-yl)pyridin-3-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced amine form.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives.

Comparison with Similar Compounds

Similar Compounds

    [2-(1H-1,3-Benzodiazol-1-yl)pyridine]: A closely related compound with similar structural features.

    [2-(1H-1,3-Benzodiazol-1-yl)aniline]: Another derivative of benzodiazole with an amine group.

    [2-(1H-1,3-Benzodiazol-1-yl)benzylamine]: A compound with a benzylamine group attached to the benzodiazole ring.

Uniqueness

[2-(1H-1,3-Benzodiazol-1-yl)pyridin-3-yl]methanamine is unique due to its combination of benzodiazole and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[2-(benzimidazol-1-yl)pyridin-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4/c14-8-10-4-3-7-15-13(10)17-9-16-11-5-1-2-6-12(11)17/h1-7,9H,8,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJFRPGUUIVNAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3=C(C=CC=N3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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